9,9'-Methylenebis(10-iodoanthracene)
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Overview
Description
9,9’-Methylenebis(10-iodoanthracene): is a chemical compound that belongs to the class of anthracene derivatives. It is characterized by the presence of two iodine atoms attached to the anthracene structure, which is connected by a methylene bridge. This compound has a total of 49 atoms, consisting of 18 hydrogen atoms, 29 carbon atoms, and 2 iodine atoms . Anthracene derivatives have been widely studied for their photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs) and photon upconversion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methylenebis(10-iodoanthracene) typically involves the iodination of anthracene derivatives. One common method is the reaction of 9,10-diiodoanthracene with formaldehyde under specific conditions to form the methylene bridge . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 9,9’-Methylenebis(10-iodoanthracene) may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The scalability of the process depends on the availability of raw materials and the efficiency of the reaction in producing high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: 9,9’-Methylenebis(10-iodoanthracene) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the anthracene core.
Scientific Research Applications
Chemistry: In chemistry, 9,9’-Methylenebis(10-iodoanthracene) is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, 9,9’-Methylenebis(10-iodoanthracene) can be used in the development of advanced materials such as OLEDs and organic semiconductors. Its photophysical properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 9,9’-Methylenebis(10-iodoanthracene) involves its interaction with light and other molecules. The iodine atoms in the compound can participate in halogen bonding, which influences its photophysical properties. The anthracene core can absorb light and undergo electronic transitions, making it useful in applications such as photon upconversion .
Comparison with Similar Compounds
9,10-Diiodoanthracene: Similar in structure but lacks the methylene bridge.
9,10-Bis(iodoethynyl)anthracene: Contains ethynyl groups instead of the methylene bridge.
Uniqueness: 9,9’-Methylenebis(10-iodoanthracene) is unique due to the presence of the methylene bridge, which alters its electronic properties and photophysical behavior compared to other anthracene derivatives. This structural difference can lead to variations in reactivity and applications, making it a valuable compound for specific scientific and industrial purposes .
Properties
CAS No. |
87568-73-8 |
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Molecular Formula |
C29H18I2 |
Molecular Weight |
620.3 g/mol |
IUPAC Name |
9-iodo-10-[(10-iodoanthracen-9-yl)methyl]anthracene |
InChI |
InChI=1S/C29H18I2/c30-28-22-13-5-1-9-18(22)26(19-10-2-6-14-23(19)28)17-27-20-11-3-7-15-24(20)29(31)25-16-8-4-12-21(25)27/h1-16H,17H2 |
InChI Key |
WLJGMTXJEPDGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)CC4=C5C=CC=CC5=C(C6=CC=CC=C64)I |
Origin of Product |
United States |
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